Synthetic Pathways
The synthesis of 5'-O-Benzoyl Ribavirin typically involves several key steps that focus on protecting the ribose moiety while introducing the benzoyl group. One common method includes:
The efficiency of these synthetic pathways can vary, with yields reported in some studies exceeding 85% for certain intermediates .
Structure Characteristics
The molecular structure of 5'-O-Benzoyl Ribavirin features:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often utilized to confirm the structure and purity of synthesized compounds .
Reactions Involving 5'-O-Benzoyl Ribavirin
5'-O-Benzoyl Ribavirin participates in various chemical reactions, including:
These reactions are critical in modifying the compound for enhanced therapeutic efficacy .
Antiviral Activity
The mechanism of action for 5'-O-Benzoyl Ribavirin involves its incorporation into viral RNA during replication. This incorporation leads to:
Studies have shown that derivatives like 5'-O-Benzoyl Ribavirin exhibit improved potency against certain viruses compared to unmodified Ribavirin due to their enhanced stability and cellular uptake .
Properties Overview
5'-O-Benzoyl Ribavirin possesses several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications and its behavior in biological systems .
Scientific Applications
5'-O-Benzoyl Ribavirin has several important applications in scientific research and medicine:
Research continues to explore its potential applications in treating emerging viral infections, highlighting its significance in antiviral drug development .
Molecular Composition:5'-O-Benzoyl Ribavirin (C₁₅H₁₆N₄O₆; MW: 348.31 g/mol) features a benzoyl ester group covalently linked to the 5'-hydroxyl position of ribavirin's ribose moiety. This modification preserves the critical 1,2,4-triazole-3-carboxamide pharmacophore responsible for antiviral activity while altering physicochemical properties [1] [8].
Stereochemistry:The compound retains the β-D-ribofuranosyl configuration of ribavirin, essential for biological recognition. The benzoyl group introduces planar aromatic character, increasing molecular rigidity compared to the parent molecule [8].
Physicochemical Properties:Key property alterations include:
Table 1: Structural Comparison with Ribavirin
Property | Ribavirin | 5'-O-Benzoyl Ribavirin |
---|---|---|
Molecular Formula | C₈H₁₂N₄O₅ | C₁₅H₁₆N₄O₆ |
Molecular Weight | 244.21 g/mol | 348.32 g/mol |
Key Functional Group | 5'-OH | 5'-O-Benzoyl ester |
Calculated logP | -1.5 | ~1.67 (predicted) |
CAS Registry Number | 36791-04-5 | 58151-90-9 |
Spectral Signatures:Characteristic NMR shifts include aromatic protons (δ 7.4-8.1 ppm, benzoyl) and anomeric proton (δ 5.9 ppm, J=5.1 Hz). IR spectra show C=O stretches at 1720 cm⁻¹ (ester) and 1660 cm⁻¹ (amide) [8].
Ribavirin's Origins (1970):Discovered by Witkowski and Robins at ICN Pharmaceuticals, ribavirin emerged as a broad-spectrum guanosine analog with activity against RNA viruses. Early studies (1972) documented efficacy against herpes simplex, influenza, and paramyxoviruses, though its clinical utility was limited by poor bioavailability and dose-dependent hemolytic anemia [4] [9].
Prodrug Era (1990s):The need to overcome ribavirin's pharmacokinetic shortcomings drove prodrug innovation:
Synthetic Milestones:5'-O-Benzoyl Ribavirin was first synthesized via regioselective acylation, protecting the ribavirin's triazole nitrogen while esterifying the 5'-position. This required stringent anhydrous conditions to prevent hydrolysis [8].
Table 2: Key Developments in Ribavirin Prodrug Design
Timeline | Development | Impact |
---|---|---|
1970 | Ribavirin discovery | First broad-spectrum nucleoside antiviral |
Early 1990s | Ribavirin monotherapy for HCV | Limited efficacy (≤30% SVR) |
Late 1990s | Interferon-ribavirin combination | SVR rates 40-80% (genotype-dependent) |
2000s | Ester prodrug exploration | Enhanced cellular uptake demonstrated |
Rationale for 5'-Modification:The 5'-hydroxyl esterification strategy directly addresses ribavirin's two key limitations:
Mechanistic Implications:While the prodrug itself lacks direct antiviral activity, its hydrolysis regenerates ribavirin, which then employs multiple antiviral mechanisms:
Synthetic Advantages:The benzoyl group offers optimal balance between:
Therapeutic Context:Though not clinically adopted, 5'-O-Benzoyl Ribavirin informed later prodrugs like sofosbuvir's phosphoramidate design. It remains a reference compound for:
Table 3: Comparison with Contemporary Nucleoside Prodrugs
Prodrug | Parent Drug | Modification | Activation Mechanism |
---|---|---|---|
5'-O-Benzoyl Ribavirin | Ribavirin | Aromatic ester | Carboxylesterases |
Valacyclovir | Acyclovir | Valyl ester | Esterase hydrolysis |
Sofosbuvir | PSI-6130 | Phosphoramidate | Cathepsin A/Carboxylesterase |
Tenofovir alafenamide | Tenofovir | Phenyl monophosphonate | Cathepsin A |
Challenges and Insights:Research revealed limitations that guided subsequent prodrug development:
These findings underscored the need for tissue-specific activation strategies, later addressed by phosphoramidate and lipid conjugate approaches in next-generation antivirals.
Table 4: Standardized Nomenclature for 5'-O-Benzoyl Ribavirin
Nomenclature System | Designation |
---|---|
IUPAC Name | [(2R,3S,4R,5R)-5-(3-Carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate |
CAS Registry Number | 58151-90-9 |
Synonyms | Ribavirin Impurity E; 1-(5-O-Benzoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide; Ribavirin benzoate |
Molecular Formula | C₁₅H₁₆N₄O₆ |
Canonical SMILES | NC(=O)c1ncn(n1)[C@@H]2OC@HC@@H[C@H]2O |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: